2,4-二溴吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dibromopyridin-3-amine is a compound that is part of the broader class of aminopyridines, which are of significant interest due to their presence in bioactive natural products and their importance in medicinal chemistry and material science. The dibromopyridine derivatives, in particular, are valuable intermediates in organic synthesis, often serving as precursors for further chemical transformations .

Synthesis Analysis

The synthesis of aminopyridines, including 2,4-dibromopyridin-3-amine, can be complex due to the reactivity of the pyridine ring and the presence of halogen substituents. The amination of dibromopyridines with potassium amide in liquid ammonia has been studied, with the reactions yielding diaminopyridines or mixtures of these compounds. For instance, the amination of 2,4-dibromopyridine can lead to the formation of 2,4-dibromopyridin-3-amine among other products . Additionally, the synthesis of 2-aminopyridines has been shown to be possible through reactions between dibromopyridines and various amines, with the use of specific catalysts to facilitate cross-coupling reactions .

Molecular Structure Analysis

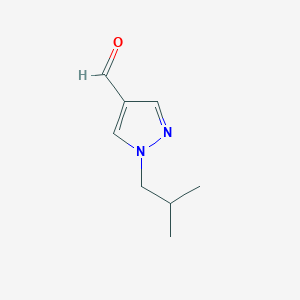

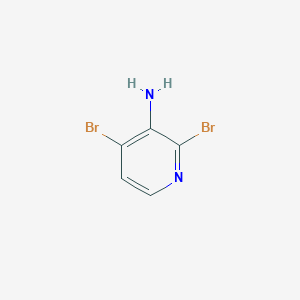

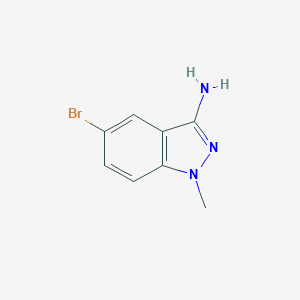

The molecular structure of 2,4-dibromopyridin-3-amine is characterized by the pyridine ring, which is substituted with bromine atoms at the 2 and 4 positions and an amine group at the 3 position. The presence of halogen atoms and the amine group can influence the electronic properties of the molecule and its reactivity. X-ray crystallography data of related compounds suggest that intermolecular hydrogen bonding can play a significant role in the stability of such molecules .

Chemical Reactions Analysis

The chemical reactivity of 2,4-dibromopyridin-3-amine is influenced by the presence of the bromine substituents, which can undergo various substitution reactions. The compound can participate in cross-coupling reactions, which are facilitated by the use of palladium catalysts. These reactions are important for the synthesis of more complex aminopyridines and for the introduction of various functional groups into the pyridine ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,4-dibromopyridin-3-amine are not detailed in the provided papers, aminopyridines, in general, are known to have distinct spectroscopic characteristics. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy can be used to identify functional groups and to study the molecular structure. The presence of bromine atoms is likely to increase the molecular weight and influence the boiling and melting points of the compound. The amine group can engage in hydrogen bonding, which can affect the solubility and stability of the compound .

科学研究应用

化学反应和机制

对2,4-二溴吡啶-3-胺的研究主要集中在其反应性和在合成各种化合物中的用途上。Streef和Hertog(2010)的一项研究探讨了二溴吡啶胺化反应,包括在液氨中使用钾胺对2,4-二溴吡啶进行胺化反应,在特定条件下形成二氨基吡啶和4-氨基-2-甲基嘧啶。这项工作揭示了取代基对卤代吡啶反应的影响,突出了该化合物在合成复杂含氮杂环化合物中的作用Streef & Hertog, 2010。

选择性胺化中的催化剂

Ji,Li和Bunnelle(2003)展示了由钯-xantphos复合物催化的多卤代吡啶的选择性胺化,其中对2,5-二溴吡啶的胺化仅产生2-氨基-5-溴吡啶。这项工作强调了2,4-二溴吡啶-3-胺在实现多卤代吡啶胺化中高选择性和产率的催化潜力Ji, Li, & Bunnelle, 2003。

在生物活性化合物合成中的作用

Bolliger,Oberholzer和Frech(2011)讨论了从2,6-二溴吡啶合成2-氨基吡啶的过程,这一过程对于创造生物活性天然产物和有机材料至关重要。该方法允许选择性地产生6-溴吡啶-2-胺,这是进一步化学转化的关键中间体,展示了2,4-二溴吡啶-3-胺在药物化学中的实用性Bolliger, Oberholzer, & Frech, 2011。

有机合成方法的发展

研究延伸到开发新颖的有机合成方法,例如Waldvogel,Faust,Barkmann,Fröhlich和Wolff(2009)研究的热胺化反应。该方法为合成多卤代2-(苯基氨基)吡啶提供了一种替代方法,强调了2,4-二溴吡啶-3-胺在创建高附加值化学实体时的重要性,而无需产生高分子量副产物Waldvogel et al., 2009。

安全和危害

属性

IUPAC Name |

2,4-dibromopyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDIANNJBNOJDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624547 |

Source

|

| Record name | 2,4-Dibromopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromopyridin-3-amine | |

CAS RN |

102249-45-6 |

Source

|

| Record name | 2,4-Dibromopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)